N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide is a complex organic compound that features a unique structure combining a thiophene ring, an indole moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the indole moiety and the fluorophenyl group. Key steps include:
Formation of Thiophene-2-carboxamide: This can be achieved through the reaction of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of Indole Moiety: The indole ring can be introduced via a palladium-catalyzed cross-coupling reaction.
Attachment of Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the indole moiety may participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison
Compared to similar compounds, N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring, an indole moiety, and a fluorophenyl group. This structural uniqueness may confer distinct electronic properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c25-18-9-7-17(8-10-18)14-27-23(29)16-32-22-15-28(20-5-2-1-4-19(20)22)12-11-26-24(30)21-6-3-13-31-21/h1-10,13,15H,11-12,14,16H2,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDFGKWVYMBLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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